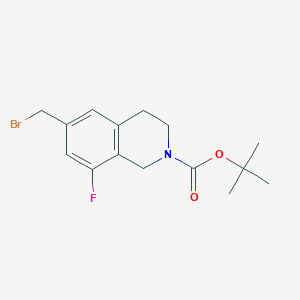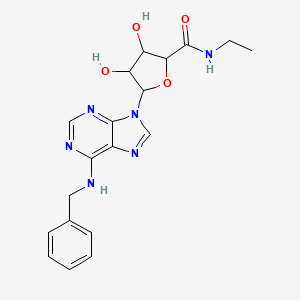
N6-Benzyl-5'-N-ethylcarboxamidoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzyl-5’-N-ethylcarboxamidoadenosine is a synthetic adenosine analog known for its selective agonistic activity on the A3 adenosine receptor. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the fields of immunology and oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-5’-N-ethylcarboxamidoadenosine typically involves the alkylation of adenosine derivativesThe final step involves deprotection to yield the target compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory synthesis but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N6-Benzyl-5’-N-ethylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribose moiety.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
N6-Benzyl-5’-N-ethylcarboxamidoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of adenosine analogs in various chemical reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the A3 adenosine receptor.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation, cancer, and cardiovascular diseases.
Wirkmechanismus
N6-Benzyl-5’-N-ethylcarboxamidoadenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This receptor is involved in various cellular processes, including the regulation of immune responses and apoptosis. Upon binding to the A3 receptor, the compound triggers a cascade of intracellular signaling events, leading to the modulation of gene expression and protein activity .
Vergleich Mit ähnlichen Verbindungen
N6-Cyclopentyladenosine: Another selective A3 adenosine receptor agonist.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: Known for its high affinity for the A3 receptor.
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: Exhibits similar receptor selectivity and potency.
Uniqueness: N6-Benzyl-5’-N-ethylcarboxamidoadenosine stands out due to its unique structural modifications, which confer high selectivity and potency for the A3 adenosine receptor. This makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H22N6O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23) |
InChI-Schlüssel |
VVHDYJFDZYHAMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


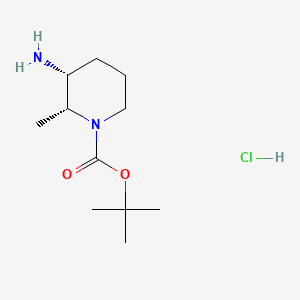
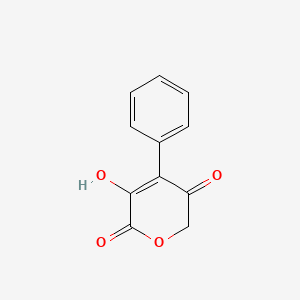
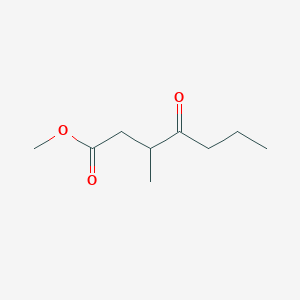
![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)


![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)

